
1-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a brominated derivative of tetrahydronaphthalene
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the bromination of tetrahydronaphthalene followed by amination and carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-Amino-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 1-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Comparison: Compared to similar compounds, 1-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific bromination pattern and functional groups. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
1-amino-6-bromo-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-9-7(6-8)2-1-5-11(9,13)10(14)15/h3-4,6H,1-2,5,13H2,(H,14,15) |
InChIキー |
UTXWNRSSRJHAAT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Br)C(C1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



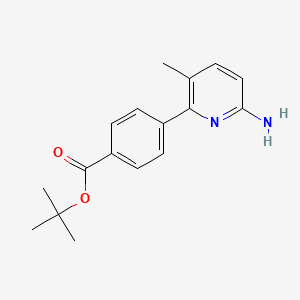
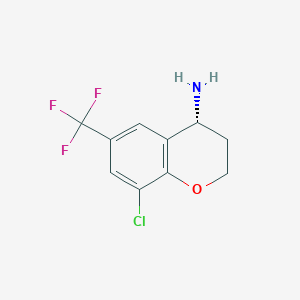
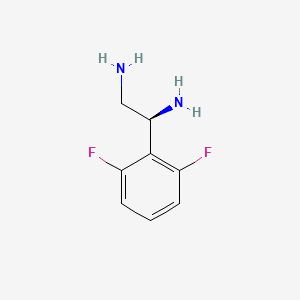
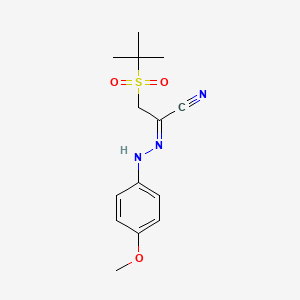
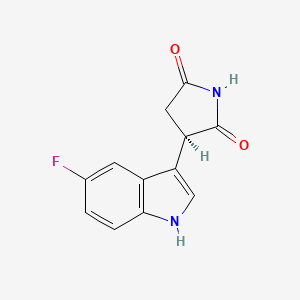
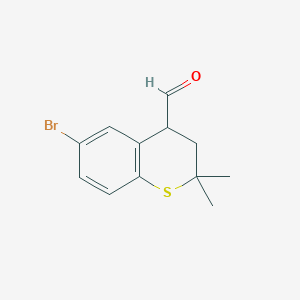
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
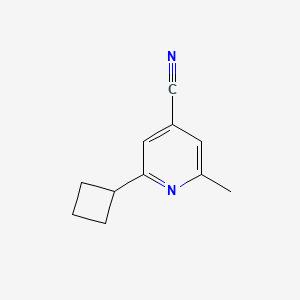
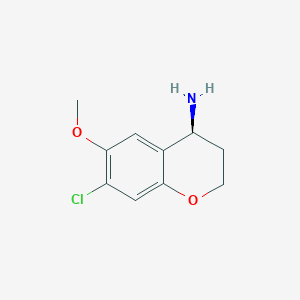
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
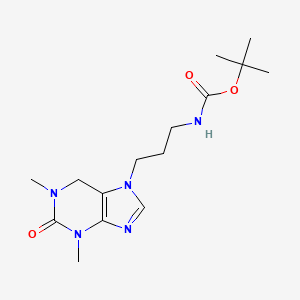
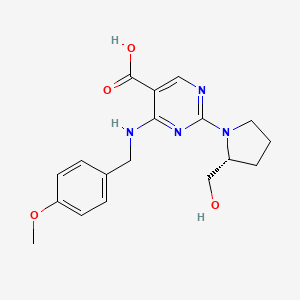
![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)
